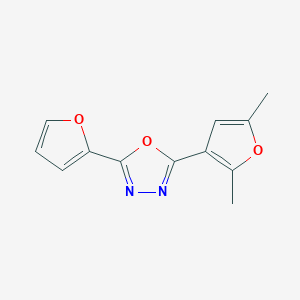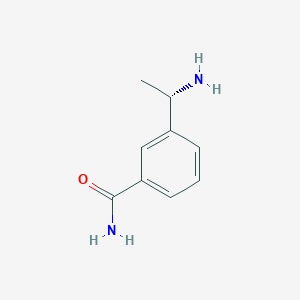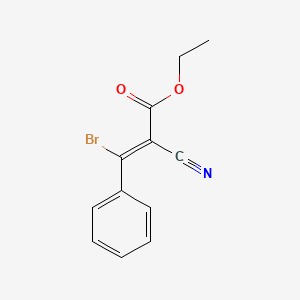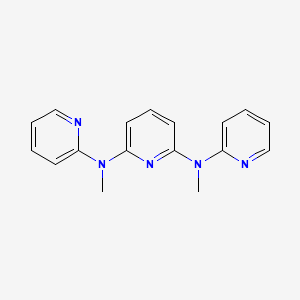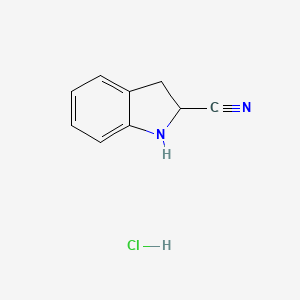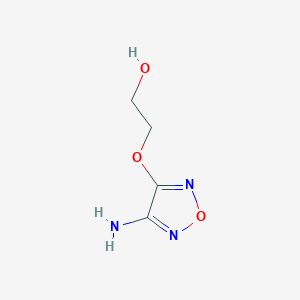
4-Amino-2-hydroxypyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-hydroxypyrimidine-5-carboxamide is a pyrimidine derivative, a class of compounds known for their wide range of biological activities Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are found in many biologically significant molecules, including nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-hydroxypyrimidine-5-carboxamide typically involves the condensation of appropriate precursors. One common method includes the reaction of substituted benzaldehyde, malononitrile, and cyanoacetamide in the presence of urea or thiourea and ammonium chloride . This reaction is often carried out under solvent-free conditions to enhance yield and reduce reaction time.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts such as sodium ethoxide or sodium hydroxide is common in these processes .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-hydroxypyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The amino and hydroxyl groups on the pyrimidine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sulfuryl chloride in the presence of ferric chloride.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with sulfuryl chloride can yield 4-amino-5-chloro-2-hydroxypyrimidine .
Scientific Research Applications
4-Amino-2-hydroxypyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2-hydroxypyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and proteins involved in inflammatory and viral processes . For example, it can inhibit the production of nitric oxide by immune cells, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-5-pyrimidinecarboxamide: Similar in structure but with different substituents that affect its biological activity.
2-Amino-4,6-dihydroxypyrimidine: Known for its antiviral properties.
2-Amino-4,6-dichloropyrimidine: Exhibits inhibitory effects on immune-activated nitric oxide production.
Uniqueness
4-Amino-2-hydroxypyrimidine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C5H6N4O2 |
|---|---|
Molecular Weight |
154.13 g/mol |
IUPAC Name |
6-amino-2-oxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C5H6N4O2/c6-3-2(4(7)10)1-8-5(11)9-3/h1H,(H2,7,10)(H3,6,8,9,11) |
InChI Key |
ZUOVPACQUSOFDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)NC(=C1C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


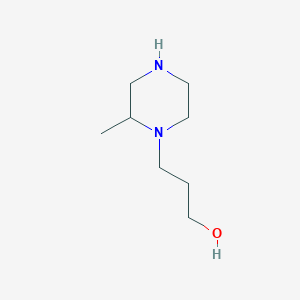

![8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13111932.png)

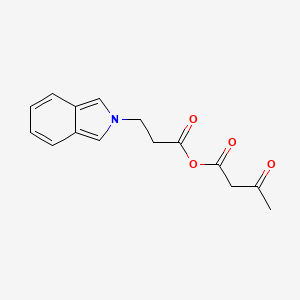
![5-(Difluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13111962.png)
